molecular formula C20H26N2O4S2 B2963148 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide CAS No. 941949-86-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2963148
CAS No.: 941949-86-6
M. Wt: 422.56
InChI Key: SNGMLWHFPFMWTN-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is an organic compound that falls under the category of sulfonamide derivatives. These compounds are known for their broad range of applications in medicinal chemistry, particularly as inhibitors of various enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, beginning with the preparation of 1,2,3,4-tetrahydroquinoline. Subsequent ethylsulfonylation at the nitrogen position, followed by sulfonation with 4-isopropylbenzenesulfonyl chloride, yields the final product. Specific conditions include the use of base catalysts and solvent systems like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial methods focus on optimizing yield and purity. This is often achieved through continuous flow chemistry techniques, ensuring consistent reaction conditions and efficient separation processes like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Converts into corresponding sulfoxides or sulfones.

  • Reduction: : Leads to the cleavage of the sulfonamide bond.

  • Substitution: : Aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employs reagents such as lithium aluminum hydride.

  • Substitution: : Catalyzed by Lewis acids like aluminum chloride in solvents like dichloromethane.

Major Products Formed

  • Oxidation produces sulfoxides and sulfones.

  • Reduction yields primary or secondary amines.

  • Substitution reactions result in various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Catalysts: : Used as ligands in transition metal catalysis.

  • Building Blocks: : Serves as a precursor for more complex organic syntheses.

Biology

  • Enzyme Inhibitors: : Effective against a range of enzymes, including proteases and kinases.

Medicine

  • Drug Development: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

  • Material Science: : Utilized in the development of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide exerts its effects primarily through the inhibition of enzyme activity. It binds to the active site of target enzymes, blocking substrate access and thus inhibiting catalytic function. This interaction typically involves hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

  • N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific ethylsulfonyl group, which can impart distinct chemical properties, such as increased solubility or altered biological activity, compared to its analogs.

There you have it—a comprehensive overview of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide. Anything else you want to explore?

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGMLWHFPFMWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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